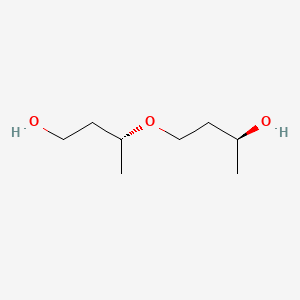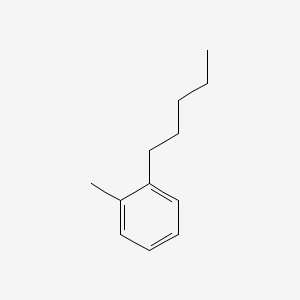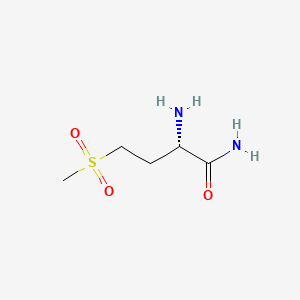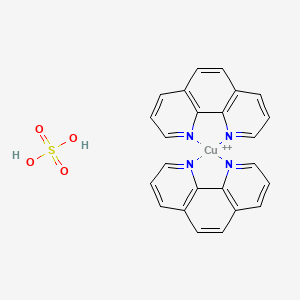
Bis(1,10-phenanthroline)copper(2+) sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1,10-phenanthroline)copper(2+) sulfate is a coordination compound where copper(II) is complexed with two molecules of 1,10-phenanthroline and one sulfate ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,10-phenanthroline)copper(2+) sulfate typically involves the reaction of copper(II) sulfate with 1,10-phenanthroline in an aqueous solution. The reaction conditions, such as pH and temperature, can significantly influence the morphology and size of the final product. For instance, at a pH of 2.0 and 5.0, microscale flower-like and long sheet-like structures are obtained, respectively. At higher pH values of 9.0 and 11.0, rod-like structures are formed .
Industrial Production Methods
化学反应分析
Types of Reactions
Bis(1,10-phenanthroline)copper(2+) sulfate can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III).
Substitution Reactions: The 1,10-phenanthroline ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include reducing agents like sodium borohydride for reduction reactions and other ligands for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield copper(I) complexes, while substitution reactions can produce a variety of copper(II) complexes with different ligands.
科学研究应用
Bis(1,10-phenanthroline)copper(2+) sulfate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions and as a reagent in analytical chemistry for the detection of certain ions.
Medicine: Research has explored its potential as an antitumor agent due to its cytotoxic properties.
作用机制
The mechanism of action of Bis(1,10-phenanthroline)copper(2+) sulfate involves its ability to interact with biological molecules, such as DNA. The copper center can bind to DNA, causing structural changes and potentially leading to DNA damage. This interaction is facilitated by the planar structure of the 1,10-phenanthroline ligands, which can intercalate between DNA base pairs .
相似化合物的比较
Similar Compounds
Bis(2,9-diphenyl-1,10-phenanthroline)copper(I): This compound exhibits long-lived emission at room temperature and is luminescent in aqueous solutions.
Copper(II) complexes with 2,2’-bipyridine:
Uniqueness
Bis(1,10-phenanthroline)copper(2+) sulfate is unique due to its specific coordination environment and the presence of sulfate as a counterion. This gives it distinct chemical and physical properties compared to other copper(II) complexes with different ligands.
属性
CAS 编号 |
21711-45-5 |
|---|---|
分子式 |
C24H18CuN4O4S+2 |
分子量 |
522.0 g/mol |
IUPAC 名称 |
copper;1,10-phenanthroline;sulfuric acid |
InChI |
InChI=1S/2C12H8N2.Cu.H2O4S/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;1-5(2,3)4/h2*1-8H;;(H2,1,2,3,4)/q;;+2; |
InChI 键 |
ONSVBGUORUTGOM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.OS(=O)(=O)O.[Cu+2] |
相关CAS编号 |
15823-71-9 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


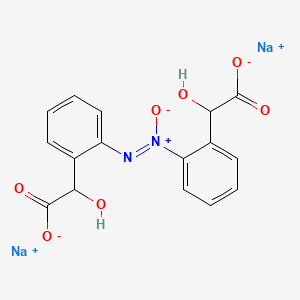
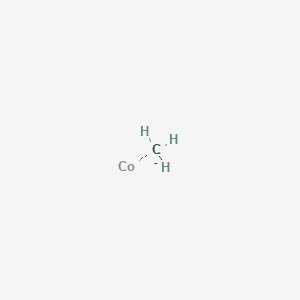
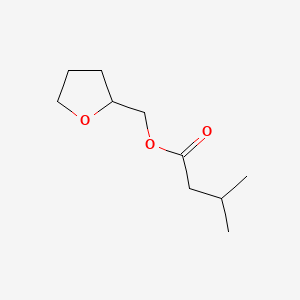
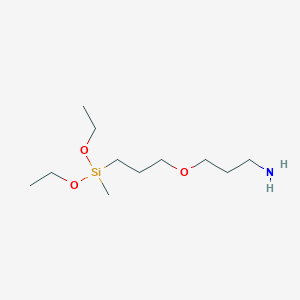
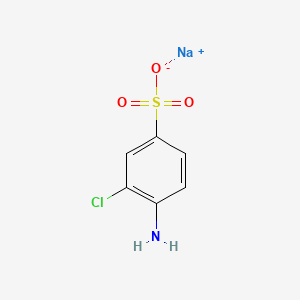
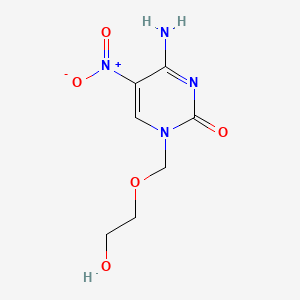
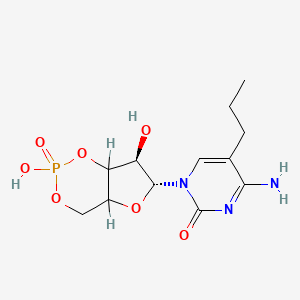
![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
